2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(17)18)13(9)16-12/h5-7,10,16H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNQFPANWTZLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154878 | |
| Record name | Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-14-7 | |
| Record name | Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing indole derivatives as starting materials.
- Fluorination : Introduction of the fluorine atom via electrophilic aromatic substitution or nucleophilic fluorination.
- Carboxylation : Employing carbon dioxide or carboxylic acid derivatives to introduce the carboxylic acid functional group.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of cyclohepta[b]indole compounds exhibit cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study: Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry Letters examined the structure-activity relationship (SAR) of cyclohepta[b]indole derivatives, including this compound. The results demonstrated significant activity against breast cancer cell lines (MCF-7), highlighting its potential as a lead compound for further development .
Material Science
The compound's unique structure allows it to be explored in:
- Polymer Chemistry : As a building block for novel polymers with specific mechanical and thermal properties.
Case Study: Polymer Development
Research has indicated that incorporating cyclohepta[b]indole derivatives into polymer matrices can enhance their thermal stability and mechanical strength. This has implications for developing advanced materials for aerospace and automotive applications .
Agricultural Chemistry
There is emerging interest in the use of this compound in agrochemicals:
- Pesticide Development : Its structural analogs are being investigated for their efficacy as insecticides and fungicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Halogen Substitution: Fluorine vs. Chlorine
- 2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxamide ():
- Molecular Formula : C₁₄H₁₅ClN₂O (MW: 262.737 g/mol).
- Key Differences : Chlorine replaces fluorine at position 2, and a carboxamide group substitutes the carboxylic acid at position 4.
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity. The carboxamide group improves membrane permeability due to reduced ionization at physiological pH .
Positional Isomerism
Functional Group Comparisons
Carboxylic Acid vs. Carboxamide
- Indole-6-carboxylic Acid ():
- Melting Point : 256–259°C (high due to hydrogen bonding and crystallinity).
- Solubility : Polar, ionizable at physiological pH, limiting blood-brain barrier penetration.
- 2-Chloro-cyclohepta[b]indole-6-carboxamide ():
Fluorinated Indole Derivatives ():
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Synthesis: Ethyl-5-fluoroindole-2-carboxylate reacted with 4-aminobenzophenone under basic conditions. Activity: Fluorine at position 5 enhances binding to aromatic residues in target proteins, as evidenced by NMR and MS data .
Docking Studies ():
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | MW (g/mol) | XLogP3 | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound* | C₁₅H₁₅FNO₂ | ~276.29 | ~2.5 | F (2), COOH (6) | Carboxylic Acid |
| 2-Chloro-cyclohepta[b]indole-6-carboxamide | C₁₄H₁₅ClN₂O | 262.74 | 3.82 | Cl (2), CONH₂ (6) | Carboxamide |
| Indole-6-carboxylic Acid | C₉H₇NO₂ | 161.15 | 1.85 | COOH (6) | Carboxylic Acid |
*Estimated based on structural analogs.
Biological Activity
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid (CAS No. 1414958-14-7) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in natural products and pharmaceuticals. This compound features a fluorine atom at the 2-position and a carboxylic acid group at the 6-position of its hexahydro-cyclohepta[b]indole structure. Its molecular formula is with a molecular weight of 247.26 g/mol .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antiviral agent and its interaction with specific molecular targets.
The mechanism of action involves the compound's interaction with enzymes or receptors influenced by the fluorine atom and carboxylic acid group. These interactions can modulate signaling pathways or inhibit specific enzymes, leading to observed biological effects.
Antiviral Activity
- HIV-1 Inhibition : A study evaluated compounds related to indole derivatives for their ability to inhibit HIV-1 integrase. The results indicated that certain derivatives exhibited effective antiviral activity against HIV-1 in cell-based assays. For instance, oligomeric compounds demonstrated significant inhibition capabilities with EC50 values comparable to established drugs like Efavirenz .
- Cytotoxicity Studies : The cytotoxicity of related compounds was assessed using MTT assays. The results showed a correlation between molecular weight and cytotoxicity. Lower molecular weight compounds exhibited higher antiviral efficacy with lower cytotoxicity compared to heavier derivatives .
| Compound | CC50 (µg/mL) | EC50 (µg/mL) | Therapeutic Index |
|---|---|---|---|
| IVa | 5 | 0.5 | 10 |
| IVb | 15 | 1.5 | 10 |
| IVc | >100 | >100 | - |
| Efavirenz | 11 | 0.0031 | >1000 |
Case Studies
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their biological activities, including antiviral properties against HIV-1. The study highlighted the importance of structural modifications in enhancing biological activity .
- Enzymatic Activity : Investigations into the enzymatic transformation of related compounds have revealed potential pathways for bioconversion that could enhance the pharmacological profile of these indole derivatives .
Q & A
Q. What are the common synthetic byproducts, and how can they be minimized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
